molecular formula C20H37NO7S B132484 Tetrathermotaurine CAS No. 143413-77-8

Tetrathermotaurine

Cat. No. B132484
CAS RN: 143413-77-8
M. Wt: 435.6 g/mol
InChI Key: FIJLBEBGHVOOJE-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrathermotaurine is a naturally occurring amino acid that has been found in deep-sea hydrothermal vents. It is a member of the taurine family of amino acids and is known for its unique properties. Tetrathermotaurine has been the subject of scientific research for several years, and its potential applications in various fields have been explored.

Mechanism of Action

Tetrathermotaurine works by binding to specific receptors in the body. It has been found to bind to the GABA receptor, which is involved in the regulation of neurotransmitters in the brain. Tetrathermotaurine has also been found to modulate the activity of ion channels, which are involved in the regulation of the flow of ions in and out of cells.
Biochemical and Physiological Effects:
Tetrathermotaurine has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Tetrathermotaurine has also been found to have neuroprotective properties, which can help to protect the brain from damage.

Advantages and Limitations for Lab Experiments

Tetrathermotaurine has several advantages for lab experiments. It is a naturally occurring amino acid, which makes it easier to work with than synthetic compounds. It is also relatively stable, which makes it easier to store and transport. However, there are also limitations to working with tetrathermotaurine. It is difficult to isolate and purify, which can make it challenging to work with in large quantities.

Future Directions

There are several future directions for the study of tetrathermotaurine. One area of research is the potential use of tetrathermotaurine in the treatment of neurodegenerative diseases. Another area of research is the potential use of tetrathermotaurine in the treatment of cancer. Additionally, there is ongoing research into the biochemical and physiological effects of tetrathermotaurine, which may lead to new discoveries about its potential applications. Overall, the study of tetrathermotaurine is an exciting area of research with many potential applications.

Synthesis Methods

Tetrathermotaurine is found in hydrothermal vents, and its isolation requires specialized techniques. The synthesis of tetrathermotaurine has been achieved through chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create tetrathermotaurine. Biosynthesis involves the use of microorganisms to produce tetrathermotaurine.

Scientific Research Applications

Tetrathermotaurine has been the subject of scientific research for several years, and its potential applications in various fields have been explored. Tetrathermotaurine has been found to have antioxidant properties, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

CAS RN

143413-77-8

Product Name

Tetrathermotaurine

Molecular Formula

C20H37NO7S

Molecular Weight

435.6 g/mol

IUPAC Name

2-[[(E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C20H37NO7S/c1-2-3-5-9-16-11-8-12-17(28-16)10-6-4-7-13-18(22)19(23)20(24)21-14-15-29(25,26)27/h6,10,16-19,22-23H,2-5,7-9,11-15H2,1H3,(H,21,24)(H,25,26,27)/b10-6+

InChI Key

FIJLBEBGHVOOJE-UXBLZVDNSA-N

Isomeric SMILES

CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)NCCS(=O)(=O)O)O)O

SMILES

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O

Canonical SMILES

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O

synonyms

2-(2,3-dihydroxy-9,13-oxy-7-trans-octadecenoylamino)ethanesulfonic acid
2-(2,3-dihyroxy-9,13-oxy-7-octadecenoylamino)ethanesulfonic acid
tetrathermotaurine

Origin of Product

United States

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